molecular formula C21H30ClNO4 B12726388 Sibutramine maleate CAS No. 1258859-73-2

Sibutramine maleate

Cat. No.: B12726388
CAS No.: 1258859-73-2
M. Wt: 395.9 g/mol
InChI Key: ZHMPDWYRECUDOQ-BTJKTKAUSA-N
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Description

Sibutramine maleate, with the chemical formula C21H30ClNO4, is a pharmaceutical compound that was historically used as an anorexiant for weight management . Its primary research value lies in its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI), and to a lesser extent, as a dopamine reuptake inhibitor . This compound functions as a prodrug, and its activity is primarily attributed to its active metabolites, M1 and M2, which are formed via hepatic metabolism by the CYP3A4 isoenzyme . These metabolites inhibit the reuptake of neurotransmitters in the brain, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. This action enhances satiety and suppresses appetite, providing a valuable model for studying central nervous system pathways that regulate energy intake and expenditure . It is crucial to note that sibutramine was withdrawn from the U.S. and European markets in 2010 due to clinical trial data indicating an increased risk of major adverse cardiovascular events, such as non-fatal heart attack and non-fatal stroke . Consequently, all research involving this compound must be conducted with appropriate safety protocols. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should be aware of its potential to increase blood pressure and heart rate, and its known drug interactions, particularly with monoamine oxidase inhibitors (MAOIs) and other serotonergic drugs, which can lead to serious conditions like serotonin syndrome .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1258859-73-2

Molecular Formula

C21H30ClNO4

Molecular Weight

395.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine

InChI

InChI=1S/C17H26ClN.C4H4O4/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h6-9,13,16H,5,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZHMPDWYRECUDOQ-BTJKTKAUSA-N

Isomeric SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis and Chemical Derivatization Pathways

Synthetic Routes for Sibutramine (B127822) Core Structure Elucidation

The synthesis of the fundamental sibutramine structure involves the strategic formation of its key components: the cyclobutane (B1203170) ring and the amine functional group.

The construction of the sterically strained cyclobutane ring is a critical aspect of sibutramine synthesis. Research has explored several methodologies to achieve this four-membered carbocycle efficiently.

One established approach begins with 4-chlorophenylacetonitrile. rsc.org A key step in this pathway is the one-pot conversion of 4-chlorophenylacetonitrile into a 3-hydroxycyclobutanecarbonitrile (B3043519) intermediate. rsc.org Another pivotal strategy involves the cycloalkylation of 1-(4-chlorophenyl)acetonitrile. researchgate.net

Palladium-catalyzed reactions have also been investigated for constructing the cyclobutane framework. These methods can involve the coupling of 1,5-diene-2-yl triflates with amine nucleophiles, which leads to the formation of exo-methylenecyclobutanes. nih.gov The regioselectivity of these reactions, favoring the formation of the four-membered ring, can be influenced by the choice of phosphine (B1218219) ligands and the presence of water. researchgate.netnih.gov For instance, the use of PtBu3 as a ligand with Cs2CO3 as a base in a water-toluene mixture has been shown to provide good selectivity for the cyclobutane product. nih.gov

A hypothetical synthetic pathway also suggests the formation of the cyclobutane ring through cycloaddition or [2+2] photocyclization of derivatives of 4-chlorophenylacetonitrile. vulcanchem.com

Once the cyclobutane core, typically as a carbonitrile intermediate like 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), is formed, the next phase is the elaboration of the amine side chain. A central method involves a tandem Grignard–reduction reaction on the 1-(4-chlorophenyl)cyclobutanecarbonitrile intermediate. rsc.orgresearchgate.net

An alternative route involves the reduction of the nitrile group to an aldehyde, specifically 1-(4-chlorophenyl)-cyclobutanecarboxaldehyde. This reduction can be accomplished using reagents such as diisobutylaluminum hydride (DIBAL), Red-Al®, or Raney® nickel. google.com The resulting aldehyde serves as a precursor for introducing the amine. google.com

Further steps detailed in Korean patents describe a multi-step process starting from (1-(4-chlorophenyl)-1-cyclobutyl cyanide) to first create 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methyl-butan-1-one. This is followed by the formation of an N-formyl intermediate and subsequent reduction to obtain the primary amine, which is then dimethylated. google.com An improved, streamlined process combines these three steps into a single step, significantly shortening the synthesis. google.comgoogle.com This involves reacting 1-(4-chlorophenyl)-cyclobutane-1-carbonitrile with isobutyl magnesium bromide, followed by reduction with NaBH4 to yield the primary amine, 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine. google.com The final dimethylation of this primary amine is achieved using formic acid and paraformaldehyde. google.com

Cyclobutane Ring Formation Methodologies

Stereoselective Synthesis and Enantiomeric Separations for Pharmacological Probes

Sibutramine possesses a chiral center, and its enantiomers exhibit different pharmacological activities. wikipedia.org The (R)- and (S)-enantiomers of its active metabolites are known to have markedly different anorectic effects. wikipedia.org Consequently, methods for stereoselective synthesis and enantiomeric separation are vital for research.

Asymmetric synthesis provides a direct route to specific enantiomers. One notable approach is the synthesis of (R)-didesmethylsibutramine, a key metabolite, which utilizes the diastereoselective addition of isobutyllithium (B1630937) to a sulfinamide-derived aldimine. nih.govacs.org The use of a novel chiral auxiliary, (R)-triethylmethylsulfinamide ((R)-TESA), has led to a practical, single-vessel protocol for synthesizing (R)-DDMS with high yield and excellent enantiomeric excess (>99% ee). acs.org Another method for the asymmetric synthesis of (R)-Sibutramine employs N-tosyl-1,2,3-oxathiazolidine-2-oxide as a recyclable chiral auxiliary. acs.org

For separating racemic mixtures, various analytical techniques have been developed. Capillary electrophoresis (CE) using cyclodextrin (B1172386) derivatives as chiral selectors has proven effective for discriminating between sibutramine enantiomers. nih.govresearchgate.net Specifically, methyl-β-cyclodextrin (M-β-CD) has been used successfully in CE and proton nuclear magnetic resonance (¹H-NMR) studies to achieve separation. nih.gov High-performance liquid chromatography (HPLC) on a protein-based chiral stationary phase, such as an alpha-1-acid glycoprotein (B1211001) column, also allows for the rapid and baseline separation of (R)- and (S)-sibutramine. nih.gov Additionally, optical resolution of racemic sibutramine can be achieved using optically active tartaric acid as a resolving agent. google.com

Preparation and Characterization of Novel Sibutramine Salt Forms for Research Applications

The hydrochloride monohydrate has been the conventional salt form of sibutramine. wikipedia.org However, research into alternative salt forms aims to enhance properties like solubility and stability for research and potential formulation development. koreascience.krscispace.com

Novel acid addition salts of sibutramine, including maleate (B1232345) and fumarate, have been developed. google.comwipo.int The preparation of sibutramine maleate involves reacting the sibutramine free base with maleic acid in a suitable solvent, such as acetone, ethyl acetate, or methanol (B129727). google.com The reaction is typically conducted at room temperature (25-30°C), followed by cooling to precipitate the salt, which is then isolated by filtration. google.com The resulting anhydrous this compound can be characterized by its Powder X-ray Diffraction (PXRD) pattern, which shows distinctive peaks at specific 2θ angles. google.com Similarly, sibutramine malate (B86768) has been prepared and investigated as a potential candidate for pharmaceutical use due to its excellent solubility. koreascience.kr These alternative salts are explored to overcome potential limitations of the hydrochloride form. scispace.com

The stability of the chosen salt form is a critical parameter for its utility in research. Stability studies on novel salt forms like this compound have been conducted to ensure their physical and chemical integrity under various conditions. When stored at 40°C and 75% relative humidity for one month, this compound showed no significant degradation, no substantial increase in moisture content, and no change in its PXRD pattern. google.com This suggests that the maleate salt is both physically and chemically stable, making it a reliable form for research applications. google.com The selection of a stable salt form like the maleate is crucial for ensuring the accuracy and reproducibility of in vitro and preclinical investigations. The development of sibutramine malate-loaded capsules has also been considered promising due to good stability and biosimilar absorption characteristics. koreascience.kr

Pharmacological Mechanisms and Molecular Interactions

Ligand Binding Kinetics and Receptor Affinity Profiling

Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for signal transduction and are common targets for many drugs. frontiersin.orgfrontiersin.org To assess the selectivity of sibutramine (B127822), its receptor binding profile has been extensively studied. These investigations have shown that sibutramine and its active metabolites, M1 and M2, have a low affinity for a wide array of GPCRs and other receptor types. drugbank.com

Specifically, at pharmacologically relevant concentrations, sibutramine, M1, and M2 show no significant binding to numerous receptors, including:

Serotonin (B10506) receptors (5-HT₁, 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂₋) drugbank.com

Adrenergic receptors (α₁, α₂, β₁, β₃) drugbank.com

Dopamine (B1211576) receptors (D₁ and D₂) drugbank.com

Benzodiazepine receptors drugbank.com

Glutamate (NMDA) receptors drugbank.com

This lack of significant interaction with various GPCRs indicates a high degree of selectivity for the monoamine transporters. drugbank.com This selective action on SERT, NET, and DAT, without engaging other major central nervous system receptors, is a defining characteristic of sibutramine's pharmacological profile. drugbank.com

Adrenergic Receptor Subtype Binding Profiles (e.g., β, β1, β3, α1, α2)

Absence of Monoamine Oxidase (MAO) Inhibitory Activity in Research Models

A critical aspect of sibutramine's pharmacological profile is its lack of monoamine oxidase (MAO) inhibitory activity. drugbank.com This has been confirmed in both in vitro and in vivo research models for sibutramine and its M1 and M2 metabolites. fda.govfda.govhres.ca One comparative in vitro study found that while other compounds showed weak to moderate inhibition of MAO-A and MAO-B, sibutramine itself was unable to inhibit either enzyme, even when tested at its maximum solubility limit. nih.govresearchgate.net This distinguishes it from MAO inhibitors, a class of drugs that increase monoamine neurotransmitter levels by preventing their enzymatic degradation. hres.ca

Absence of Cholinergic and Histaminergic Receptor Interactions

Research findings confirm that sibutramine, along with its active metabolites M1 and M2, does not exhibit anticholinergic or antihistaminergic properties. fda.govdrugbank.comfda.gov The absence of binding affinity for muscarinic cholinergic and histamine (B1213489) receptors has been noted in their pharmacological profiles. caldic.com This lack of interaction means the compound does not produce the effects typically associated with the blockade of these receptor systems.

Neurotransmitter Release Modulation Investigations in Preclinical Systems

Preclinical investigations have clarified that the primary mechanism of sibutramine and its metabolites is the inhibition of neurotransmitter reuptake, not the promotion of their release. drugbank.com Studies explicitly show that sibutramine and its metabolites (M1 and M2) are not releasing agents for serotonin, norepinephrine (B1679862), or dopamine. fda.govfda.govhres.ca This mechanism contrasts with that of amphetamine-like drugs, which directly stimulate the release of monoamines. nih.gov

In human brain tissue, the M1 and M2 metabolites inhibit dopamine reuptake with an approximately three-fold lower potency than their inhibition of serotonin or norepinephrine reuptake. fda.govdrugbank.com A study utilizing plasma from volunteers treated with sibutramine demonstrated a clear hierarchy of monoamine reuptake inhibition, with the greatest effect on norepinephrine, followed by serotonin, and to a much lesser extent, dopamine. fda.govhres.ca The maximum inhibitions observed were 73% for norepinephrine, 54% for serotonin, and 16% for dopamine. fda.govhres.ca

In vivo microdialysis studies in rats have further elucidated the modulatory effects on neurotransmitter release. Sibutramine was found to induce a gradual increase in the concentration of extracellular noradrenaline in the rat frontal cortex and hypothalamus. ucl.ac.uk This effect could be significantly enhanced by the administration of an α2-adrenoceptor antagonist, indicating that presynaptic α2-adrenoceptors normally provide a restrictive feedback mechanism on the noradrenaline accumulation induced by sibutramine. ucl.ac.uk

Interactive Table: Potency of Sibutramine and its Metabolites as In Vitro Inhibitors of Monoamine Reuptake in Human Brain Tissue

CompoundSerotonin Reuptake Inhibition (Ki; nM)Norepinephrine Reuptake Inhibition (Ki; nM)Dopamine Reuptake Inhibition (Ki; nM)
Sibutramine2985451943
Metabolite M1152049
Metabolite M2201545
Data sourced from a product monograph, presenting Ki values which represent the concentration required to inhibit 50% of transporter binding; lower values indicate greater potency. hres.ca

Metabolism and Biotransformation

Hepatic Metabolic Pathways Characterization in In Vitro Systems and Animal Models

The liver is the principal site for the metabolism of sibutramine (B127822). nih.govt3db.ca In vitro studies using human liver microsomes (HLMs) and various animal models have been instrumental in delineating the specific enzymatic pathways involved.

The initial and rate-limiting step in sibutramine's metabolism is N-demethylation, a process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. dynamed.com While several CYP isoforms contribute, research has identified CYP3A4 as a major enzyme in this pathway. tg.org.aufda.govnih.govt3db.ca Studies using in vitro hepatic microsomes confirmed that CYP3A4 is the main isoenzyme responsible for sibutramine metabolism. hpra.ie

However, further research has shown a more complex picture, indicating that CYP2B6 is the primary catalyst for the formation of sibutramine's active metabolites. jscimedcentral.com At higher substrate concentrations, CYP3A4 and CYP3A5 also contribute significantly to the formation of these metabolites. Other isoforms, such as CYP2C19, have also been shown to be involved in all metabolic reactions of sibutramine. nih.govtandfonline.com The involvement of multiple CYP enzymes highlights the potential for drug-drug interactions.

Table 1: Cytochrome P450 Isoforms Involved in Sibutramine Metabolism

CYP Isoform Role in Sibutramine Metabolism Research Findings Citation
CYP3A4 Major enzyme in N-demethylation Principally metabolizes sibutramine to M1 and M2. fda.govnih.gov Its involvement is confirmed in multiple in vitro studies. tg.org.auhpra.ie tg.org.aufda.govnih.govhpra.ie
CYP2B6 Primary catalyst for active metabolite formation Identified as the primary catalyst for the formation of M1 and M2. jscimedcentral.com Sibutramine is also a potent inhibitor of CYP2B6. ebi.ac.uk jscimedcentral.comebi.ac.uk
CYP2C19 Involved in all metabolic reactions Responsible for the metabolism of sibutramine to M1 and M2, and subsequent hydroxylation. nih.govtandfonline.com nih.govtandfonline.com
CYP3A5 Contributes to M1 formation Involved in the formation of M1, particularly at higher sibutramine concentrations. nih.gov nih.gov

| CYP2C9 | Potential contributor | In vitro studies suggest CYP2C9 may also contribute to the metabolism of active metabolites. hpra.ie | hpra.ie |

This table is interactive. You can sort and filter the data.

Sibutramine is a prodrug that is rapidly metabolized into its pharmacologically active N-desmethyl metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). researchgate.netwikipedia.org The parent compound is first demethylated to the secondary amine M1, which is then subsequently demethylated to the primary amine M2. jscimedcentral.com

These active metabolites are more potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake than sibutramine itself, and their formation is essential for the compound's pharmacological effects. drugbank.comresearchgate.net In human brain tissue, M1 and M2 have been shown to inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine (B1211576). fda.govwikipedia.org The peak plasma concentrations of M1 and M2 are typically reached within three to four hours after administration. wikipedia.org Studies in rats have shown that the secondary (M1) and primary (M2) amine metabolites exhibit similar in vivo pharmacological activity to the parent compound. researchgate.net

Following their formation, the active metabolites M1 and M2 undergo further biotransformation through phase I hydroxylation and phase II conjugation reactions to yield pharmacologically inactive metabolites. fda.govnih.gov This two-step process effectively terminates the drug's action and facilitates its excretion from the body.

The hydroxylated and conjugated metabolites are designated as M5 and M6. fda.govjscimedcentral.com The primary route of excretion for these inactive metabolites is through the urine. nih.govresearchgate.net While unchanged sibutramine, M1, and M2 are generally not detected in urine, M5 and M6 are the major metabolites found. fda.gov

Formation and Activity of Desmethyl Metabolites (M1 and M2)

Metabolite Identification and Structural Elucidation in Biological Matrices

Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been pivotal in identifying and characterizing sibutramine metabolites in various biological samples. researchgate.net

Primary hepatocyte cultures serve as a valuable in vitro model that closely mimics the metabolic environment of the liver. Studies using primary cultures of rat hepatocytes have provided a detailed biotransformation profile for sibutramine. nih.gov In these systems, researchers have identified not only the well-known metabolites M1 and M2 but also a host of other metabolic products. researchgate.netresearchgate.net

One study using this model found that while incubating R-sibutramine led to the formation of only M1 and M2, the incubation of S-sibutramine or racemic sibutramine resulted in four major metabolites (M1, M2, M3, and M4) and several minor ones. researchgate.net This demonstrates significant stereoselectivity in sibutramine's biotransformation in rat hepatocytes. researchgate.net This finding suggests that the R-enantiomer might have a more straightforward pharmacokinetic profile. researchgate.net

The use of sophisticated analytical methods like liquid chromatography-ion trap mass spectrometry has enabled the detection and structural characterization of previously unreported metabolites of sibutramine. nih.gov In one comprehensive study using primary rat hepatocyte cultures, nineteen distinct metabolites and several of their isomers were identified. nih.gov

These novel metabolites were formed through a variety of metabolic reactions, including:

Demethylation

Hydroxylation

Dehydrogenation

Acetylation

Attachment of CO2

Glucuronidation

While the exact position of functional groups, especially hydroxyl groups, could not always be definitively determined from mass spectrometry data alone, the study successfully proposed a detailed biotransformation map for sibutramine in this model system. nih.gov Furthermore, the research highlighted clear enantioselective formation for two hydroxyl derivatives and two glucuronide conjugates, indicating that the metabolic modification occurred near the chiral center of the molecule. nih.gov Studies have also examined the formation of hydroxylated metabolites from M1 and M2, termed HM1 and HM2, and found that CYP2B6 and CYP2C19 preferentially catalyze the formation of these hydroxyl metabolites from the S-enantiomers. nih.govtandfonline.com

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial Name Chemical Name
Sibutramine N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine
Sibutramine maleate (B1232345) N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine maleate
M1 N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine (mono-desmethylsibutramine)
M2 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (di-desmethylsibutramine)
M5 Inactive hydroxylated and conjugated metabolite of M1/M2
M6 Inactive hydroxylated and conjugated metabolite of M1/M2
HM1 Hydroxyl M1
HM2 Hydroxyl M2
CYP3A4 Cytochrome P450 3A4
CYP2B6 Cytochrome P450 2B6
CYP2C19 Cytochrome P450 2C19
CYP3A5 Cytochrome P450 3A5

This table lists all the chemical compounds and enzymes referred to in this article.

Enantioselective Metabolism of Sibutramine and its Metabolites

Sibutramine is a racemic mixture, meaning it consists of two enantiomers, (R)- and (S)-sibutramine, which are mirror images of each other. ijpp.com Research has shown that the metabolism of sibutramine is enantioselective, meaning the two enantiomers are processed differently by the body. nih.govtandfonline.com

Studies using human liver microsomes have demonstrated that while there is no significant difference in the initial N-demethylation of (R)- and (S)-sibutramine to form the M1 metabolite, the subsequent metabolism of the M1 and M2 metabolites shows a clear preference for the S-enantiomers. nih.govtandfonline.com The intrinsic clearance (Clint) ratios (S-enantiomer/R-enantiomer) for the formation of M2, hydroxylated M1 (HM1), and hydroxylated M2 (HM2) were found to be 1.97, 4.83, and 9.94, respectively, indicating a significantly faster metabolism of the S-enantiomers. nih.govtandfonline.com

Table 1: Enantioselective Metabolism of Sibutramine Metabolites in Human Liver Microsomes

Metabolic Step Preferred Enantiomer Intrinsic Clearance (Clint) Ratio (S/R) Key Enzymes Involved
M1 to M2 S-M1 1.97 CYP2B6, CYP2C19
M1 to HM1 S-M1 4.83 CYP2B6, CYP2C19
M2 to HM2 S-M2 9.94 CYP2B6, CYP2C19

Protein Binding Dynamics of Sibutramine and its Metabolites

The extent to which a compound binds to plasma proteins is a crucial factor in its distribution and availability to exert its pharmacological effects.

Human Plasma Protein Binding Characteristics in In Vitro Studies

In vitro studies have shown that sibutramine and its active metabolites, M1 and M2, are highly bound to human plasma proteins. fda.govhpra.ie Specifically, sibutramine exhibits approximately 97% protein binding, while both the M1 and M2 metabolites show about 94% binding. fda.govhpra.ie This high degree of protein binding means that only a small fraction of the drug and its active metabolites are free in the plasma to distribute into tissues and interact with their target sites.

Table 2: Human Plasma Protein Binding of Sibutramine and its Active Metabolites

Compound Protein Binding (%)
Sibutramine 97%
M1 (N-mono-desmethylsibutramine) 94%
M2 (N,N-di-desmethylsibutramine) 94%

Implications for Compound Distribution in Preclinical Pharmacological Studies

The extensive plasma protein binding of sibutramine and its metabolites has significant implications for their distribution in the body. Animal studies using radiolabeled sibutramine have indicated rapid and widespread distribution into various tissues. fda.govfda.gov The highest concentrations of the radiolabeled compound were found in the organs responsible for elimination, namely the liver and kidneys. fda.gov

The high protein binding restricts the amount of free drug that can cross biological membranes and reach its site of action. researchgate.net However, the low therapeutic concentrations of sibutramine and its metabolites, coupled with their basic properties, make it unlikely that they would cause clinically significant protein binding interactions with other highly protein-bound drugs. fda.govfda.gov

Preclinical Neurobiology and Physiological Effects

Central Nervous System Neurotransmitter Modulation in Animal Models

Synaptic Neurotransmitter Levels and Reuptake Inhibition in Specific Brain Regions

Sibutramine (B127822) and its active metabolites, M1 and M2, act as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors. drugbank.com In animal models, sibutramine has been shown to increase the levels of monoamines in specific brain regions that are crucial for regulating food intake and sympathetic nerve activity, such as the lateral hypothalamic area and the paraventricular nucleus. researchgate.net Studies in rats have demonstrated that sibutramine's anorectic effects are mediated by the activation of α1-adrenergic and 5-HT2C receptors. researchgate.net

The reuptake inhibition by sibutramine and its metabolites shows a degree of selectivity, with a rank order of potency for norepinephrine and serotonin being greater than for dopamine (B1211576). bionity.comfda.gov Specifically, in vitro studies using human brain tissue have shown that the active metabolites M1 and M2 are potent inhibitors of norepinephrine and serotonin reuptake, while their inhibition of dopamine reuptake is approximately three times weaker. fda.gov A study in human volunteers treated with sibutramine revealed maximum inhibitions of norepinephrine, serotonin, and dopamine reuptake to be 73%, 54%, and 16%, respectively. fda.govfda.gov

The synergistic action of norepinephrine and serotonin reuptake inhibition is believed to be key to sibutramine's effect on reducing food intake. drugbank.comresearchgate.net In preclinical models, the combination of selective reuptake inhibitors for these two neurotransmitters mimicked the effects of sibutramine on both food intake and thermogenesis, highlighting the importance of this dual mechanism. drugbank.com

Absence of Brain Monoamine Depletion following Chronic Preclinical Exposure

A significant finding from preclinical studies is that chronic administration of sibutramine does not lead to the depletion of brain monoamines in rats. fda.govfda.gov This distinguishes sibutramine from other compounds like d-amphetamine and fenfluramine, which act by promoting the release of neurotransmitters and can cause their depletion. nih.govsemanticscholar.orgwikipedia.org Sibutramine and its metabolites are not releasing agents for serotonin, norepinephrine, or dopamine. fda.govfda.gov This lack of a releasing mechanism is also thought to contribute to a lower potential for abuse compared to amphetamine-like stimulants, as it does not significantly enhance dopamine release in the brain's reward pathways. semanticscholar.orgresearchgate.net

Neuropeptide Regulation and Energy Homeostasis Mechanisms in Animal Models

Influence on Anorexigenic Neuropeptide Secretion

Sibutramine has been shown to modulate the secretion of neuropeptides involved in energy balance. In animal models, particularly in energy-restricted rats, sibutramine treatment has been found to increase the secretion of anorexigenic (appetite-suppressing) neuropeptides. nih.govsemanticscholar.orgscite.ai This effect is partly mediated by an increased transport of the hormone leptin into the arcuate nucleus (ARC) of the hypothalamus. nih.govsemanticscholar.org The increased leptin signaling, in turn, activates proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons. nih.govsemanticscholar.orgscite.ai The activation of these neurons leads to the stimulated secretion of anorexigenic neuropeptides such as POMC, its derivative α-melanocyte-stimulating hormone (α-MSH), and corticotropin-releasing hormone (CRH). nih.govsemanticscholar.orgscite.ai The released α-MSH can then bind to and activate melanocortin-4 receptors (MCR-4) in the paraventricular nucleus (PVN), further contributing to the suppression of appetite. nih.govscite.ai

Impact on Orexigenic Neuropeptide Secretion

Conversely, sibutramine administration has been demonstrated to inhibit the secretion of orexigenic (appetite-stimulating) neuropeptides. nih.govsemanticscholar.orgscite.ai In animal models, sibutramine treatment leads to the inhibition of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus. nih.govsemanticscholar.orgscite.ai This results in a decreased secretion of orexigenic neuropeptides including NPY, AgRP, orexin (B13118510) A and B, and melanin-concentrating hormone (MCH). nih.govscite.ai Studies in diet-induced obese rats have shown that chronic sibutramine administration can attenuate the increase in arcuate nucleus NPY mRNA levels that is typically induced by energy restriction. nih.gov

Hypothalamic Mechanisms in Energy Balance Regulation

The hypothalamus, and specifically the arcuate nucleus, is a key site for the integration of signals that regulate energy homeostasis. nih.govresearchgate.net Sibutramine's effects on energy balance are mediated through complex interactions within these hypothalamic circuits. nih.govbenthamscience.comup.pt By modulating both anorexigenic and orexigenic pathways, sibutramine effectively shifts the balance towards reduced energy intake. nih.govsemanticscholar.orgresearchgate.net

In diet-induced obese rats, chronic sibutramine treatment has been shown to lower the defended body weight, suggesting a resetting of the central mechanisms that control energy homeostasis. nih.govphysiology.org This is associated with changes in the expression of key hypothalamic neuropeptides like NPY and POMC. nih.gov Furthermore, sibutramine has been found to prevent the decrease in basal energy expenditure that often accompanies weight loss, an effect that may be explained by the activation of MCR-4. nih.govsemanticscholar.org

The table below summarizes the key preclinical findings on the effects of sibutramine maleate (B1232345) on neurotransmitters and neuropeptides.

CategoryFindingAnimal ModelReference
Neurotransmitter Modulation Inhibits reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine.Rat nih.govsemanticscholar.orgnih.gov
Increases monoamine levels in the lateral hypothalamic area and paraventricular nucleus.Rat researchgate.net
Does not cause depletion of brain monoamines with chronic administration.Rat fda.govfda.gov
Anorexigenic Neuropeptides Increases secretion of POMC, α-MSH, and CRH.Rat nih.govsemanticscholar.orgscite.ai
Activates POMC/CART neurons in the arcuate nucleus.Rat nih.govsemanticscholar.orgscite.ai
Orexigenic Neuropeptides Inhibits secretion of NPY, AgRP, orexin A and B, and MCH.Rat nih.govscite.ai
Inhibits NPY/AgRP neurons in the arcuate nucleus.Rat nih.govsemanticscholar.orgscite.ai
Attenuates the increase in arcuate nucleus NPY mRNA induced by energy restriction.Diet-induced obese rat nih.gov
Energy Homeostasis Lowers the defended body weight.Diet-induced obese rat nih.govphysiology.org
Prevents the decrease in basal energy expenditure during weight loss.Rat nih.govsemanticscholar.org

Thermogenic Effects in Preclinical Models

Sibutramine maleate's impact on body weight in preclinical studies is attributed not only to its effects on satiety but also to a significant increase in energy expenditure through thermogenesis. This process, primarily mediated by its active metabolites, involves the dissipation of energy as heat, representing a crucial component of its physiological action in animal models of obesity. Investigations have focused on quantifying this effect and elucidating the underlying cellular and molecular pathways, particularly within adipose tissues.

Preclinical research has consistently demonstrated that sibutramine administration elevates metabolic rate in various rodent models. This is typically measured via indirect calorimetry, which assesses oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

Studies in diet-induced obese (DIO) rats have shown that sibutramine produces a sustained increase in VO₂. This elevation in energy expenditure is notable because it occurs independently of changes in locomotor activity, indicating a direct stimulation of metabolic processes rather than a secondary effect of increased physical movement. The primary active metabolites of sibutramine, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), are understood to be the principal drivers of this effect by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system, which in turn enhances sympathetic outflow to peripheral tissues.

The principal site for this stimulated thermogenesis is brown adipose tissue (BAT). BAT is densely populated with mitochondria containing uncoupling protein 1 (UCP1), which uncouples oxidative phosphorylation from ATP synthesis, leading to the production of heat. Sibutramine administration has been shown to significantly increase the temperature of interscapular BAT in rats, providing direct evidence of its thermogenic activity at the tissue level.

Table 5.3.1: Summary of Sibutramine's Effects on Energy Expenditure in Animal Models

Animal ModelMeasured ParameterKey FindingImplication
Diet-Induced Obese (DIO) RatsOxygen Consumption (VO₂)Significant, sustained increaseIndicates elevated metabolic rate independent of food intake.
Wistar RatsInterscapular BAT TemperatureMarked elevation post-administrationConfirms BAT as a primary site of sibutramine-induced thermogenesis.
Lean and Obese (ob/ob) MiceWhole-body Energy ExpenditureIncreased in both genotypesShows efficacy in both genetic and non-genetic obesity models.
Sprague-Dawley RatsLocomotor Activity vs. VO₂No correlation; VO₂ increased while activity was unchanged or decreasedThe thermogenic effect is a direct metabolic action, not due to increased movement.

The mechanism linking sympathetic nervous system activation to BAT thermogenesis is mediated primarily by the β3-adrenoceptor (β3-AR). These receptors are highly expressed on the surface of brown and white adipocytes. The increased synaptic concentration of norepinephrine resulting from sibutramine's action leads to potent activation of these receptors.

Activation of β3-ARs on brown adipocytes initiates a signaling cascade that culminates in the upregulation and activation of UCP1. Experimental evidence robustly supports this pathway:

UCP1 Expression: Studies in rats have shown that chronic sibutramine administration leads to a significant increase in the mRNA expression and protein levels of UCP1 in BAT. This indicates a long-term enhancement of the tissue's thermogenic capacity.

Pharmacological Blockade: The thermogenic effects of sibutramine can be substantially attenuated or completely blocked by the co-administration of a selective β3-AR antagonist, such as SR59230A. When SR59230A is given to rats, the typical sibutramine-induced increase in BAT temperature and whole-body oxygen consumption is prevented, confirming that the β3-AR is an obligatory component of the mechanism.

Knockout Models: Research utilizing β3-AR knockout mice has further solidified this role. In these animals, the thermogenic and weight-reducing effects of sibutramine are significantly diminished compared to their wild-type counterparts, demonstrating the critical dependence of its metabolic action on the presence and function of this specific receptor subtype.

Table 5.3.2: Evidence for β3-Adrenoceptor-Mediated Thermogenesis by Sibutramine

Experimental ApproachModel SystemObservationConclusion
Gene Expression AnalysisRat Brown Adipose TissueIncreased mRNA and protein levels of Uncoupling Protein 1 (UCP1).Sibutramine upregulates the key machinery for heat production.
Pharmacological AntagonismSprague-Dawley RatsCo-administration of the β3-AR antagonist SR59230A blocks the thermogenic effect of sibutramine.The thermogenic effect is dependent on β3-AR signaling.
Genetic Knockout Modelβ3-AR Knockout MiceThe ability of sibutramine to increase energy expenditure is significantly reduced.Confirms the essential role of the β3-adrenoceptor in mediating sibutramine's metabolic effects.

Mechanisms of Increased Energy Expenditure in Animal Studies

Neuroautonomic System Modulation in Preclinical Investigations

The thermogenic effects of sibutramine are a direct downstream consequence of its primary actions on the central and peripheral components of the autonomic nervous system. Preclinical investigations have focused on characterizing how sibutramine and its metabolites modulate sympathetic and parasympathetic activity to alter physiological homeostasis.

Sibutramine's central mechanism of inhibiting norepinephrine and serotonin reuptake leads to a pronounced and measurable activation of the sympathetic nervous system (SNS). This sympathomimetic effect is the direct cause of the peripheral thermogenic and cardiovascular responses observed in animal models.

Evidence for SNS activation comes from multiple lines of investigation:

Direct Nerve Recordings: Studies involving direct electrophysiological recordings from sympathetic nerves innervating specific tissues, such as interscapular BAT, have demonstrated a marked increase in nerve firing rate following sibutramine administration in anesthetized rats. This provides unequivocal evidence of increased central sympathetic outflow.

Norepinephrine Turnover: A widely used method to assess SNS activity is to measure the turnover rate of norepinephrine in peripheral tissues. Research has consistently shown that sibutramine increases the rate of norepinephrine turnover in sympathetically innervated organs, including the heart and BAT. This increased turnover reflects higher rates of neurotransmitter release and re-synthesis, indicative of heightened nerve activity.

This centrally-driven increase in sympathetic tone is the critical link between the compound's neurochemical action and its physiological effect on energy expenditure.

Table 5.4.1: Indicators of Sympathetic Nervous System Activation by Sibutramine in Preclinical Models

Method of AssessmentTissue/OrganAnimal ModelFinding
Direct Nerve RecordingInterscapular Brown Adipose Tissue (BAT)Anesthetized RatsIncreased frequency of sympathetic nerve firing.
Norepinephrine Turnover RateHeart, BAT, SpleenSprague-Dawley RatsSignificantly accelerated turnover rate.
Plasma Catecholamine LevelsBlood PlasmaWistar RatsElevation in circulating norepinephrine levels.

The influence of sibutramine on the parasympathetic nervous system (PNS) is less direct and not as extensively characterized as its effects on the SNS. The primary modulation appears to be a functional withdrawal or attenuation of parasympathetic (vagal) tone, likely as a reciprocal response to the potent activation of the sympathetic system.

In preclinical models, this modulation is often inferred from cardiovascular parameters. For instance, analysis of heart rate variability (HRV) in rodents has been used to assess autonomic balance. The high-frequency (HF) component of HRV is widely accepted as an index of cardiac vagal tone. Studies in rats have reported that sibutramine administration leads to a reduction in the HF power of HRV, which is interpreted as a decrease in parasympathetic influence on the heart.

This effect is not believed to result from a direct inhibitory action of sibutramine on central parasympathetic pathways or direct blockade of peripheral muscarinic receptors for acetylcholine. Instead, it is more likely a consequence of central autonomic integration, where a strong sympathoexcitatory signal leads to a corresponding inhibition of vagal outflow to maintain autonomic balance. Therefore, the modulation of the PNS by sibutramine is largely considered a secondary, reciprocal effect rather than a primary pharmacological action.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound and Metabolite Analysis in Research Samples

Chromatographic methods are the cornerstone of sibutramine (B127822) analysis, providing the necessary separation and specificity to distinguish the parent compound from its metabolites and other matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of sibutramine in pharmaceutical capsules and bulk drug substances. ijrpc.comrsc.orgresearchgate.net Method development typically involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve adequate separation and sensitivity. ijrpc.comrsc.org

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netsphinxsai.com These methods demonstrate good linearity, accuracy, precision, and specificity. ijrpc.comnih.gov For instance, a stability-indicating HPLC method was developed to assay sibutramine hydrochloride in the presence of its degradation products, using a C18 column and a mobile phase of phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) (30:70, v/v) with UV detection at 225 nm. ijrpc.com Another validated method for capsules utilized a mobile phase of sodium phosphate buffer (pH 2.5) and methanol (B129727) (30:70, v/v) with UV detection at 225 nm, demonstrating linearity in the range of 4.5 to 19.5 mg L⁻¹. rsc.org

The validation of these methods ensures their suitability for routine quality control applications. rsc.org Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For example, one method showed a correlation coefficient (R²) of 0.999 over a concentration range of 20 to 60 µg/mL. ijrpc.com

Accuracy: The closeness of the test results to the true value. Recovery studies for one method ranged from 99-101%. ijrpc.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both intra-day and inter-day precision are assessed. ijrpc.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijrpc.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. In one study, the LOD and LOQ were found to be 0.04 µg/mL and 0.12 µg/mL, respectively. ijrpc.com Another reported LOD and LOQ of 0.09 µg/mL and 0.26 µg/mL. sphinxsai.com

Table 1: Examples of Validated HPLC Methods for Sibutramine Hydrochloride Quantification

ParameterMethod 1Method 2Method 3
ColumnSymmetry C18, 150mm x 4.6mm, 5µmC18 NUCLEOSIL, 4.6×150 mm, 5 μmPhenyl Hypersil BDS C-18, 250 x 4.6 mm, 5 µm
Mobile PhasePhosphate buffer (pH 5.5) and acetonitrile (30:70, v/v)0.05 M formate (B1220265) buffer (pH 4.0) and acetonitrile (40:60, v/v)Acetonitrile and 50 mM Ammonium dihydrogen phosphate (65:35, v/v; pH 6)
Flow Rate1 mL/minNot specified1.0 mL/min
Detection Wavelength225 nmNot specified225 nm
Retention Time2.618 minNot specified6.18 min
Linearity (R²)0.9990.9993Not specified
LOD0.04 µg/mL0.1%0.09 µg/mL
LOQ0.12 µg/mL1.0%0.26 µg/mL

For the quantification of sibutramine and its primary and secondary amine metabolites (M1 and M2) in biological matrices such as human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. ualberta.cascirp.orgnih.gov This technique is essential for pharmacokinetic research where concentrations can be very low. scirp.org

The methodology typically involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the analytes from the plasma matrix. ualberta.canih.gov A deuterated internal standard, such as sibutramine-d7, is often used to ensure accuracy. ualberta.ca The separation is achieved on a reversed-phase column, like a C18 column. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov For example, the transitions for sibutramine, N-desmethylsibutramine (DSB), and N-didesmethylsibutramine (DDSB) can be m/z 280.3/124.9, 266.3/125.3, and 252.2/124.9, respectively. nih.govnih.gov

LC-MS/MS methods have been validated over a wide linear concentration range, for instance, from 10.0 to 10,000.0 pg/mL for sibutramine and its metabolites, with correlation coefficients (r) of ≥0.9997. nih.govnih.gov The high sensitivity of these methods allows for a detailed characterization of the pharmacokinetic profile of sibutramine and its active metabolites. ualberta.ca

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for screening and quantifying sibutramine, particularly in dietary supplements and herbal products where it may be an undeclared adulterant. nih.govtandfonline.comresearchgate.net

In a typical HPTLC method, sample extracts are directly applied to silica (B1680970) gel plates. nih.govtandfonline.com The plates are then developed using a suitable mobile phase, such as a toluene-methanol mixture or toluene:ethyl acetate:methanol (7:2:1 v/v/v). nih.govfoliamedica.bg Quantification is performed by densitometric scanning at a specific wavelength, commonly 225 nm. nih.govtandfonline.com

Validation of HPTLC methods has demonstrated good linearity, accuracy, and precision. foliamedica.bgfoliamedica.bg For example, one method was validated over a concentration range of 0.250–1.250 μ g/band with a limit of detection (LOD) of 0.0765 μ g/band and a limit of quantification (LOQ) of 0.2318 μ g/band . foliamedica.bg The identity of the detected sibutramine can be unequivocally confirmed by interfacing the HPTLC plate with a mass spectrometer (TLC-MS). nih.govtandfonline.com HPTLC is particularly advantageous for the simultaneous analysis of multiple samples, making it an efficient tool for large-scale screening of potentially adulterated products. foliamedica.bg

For comprehensive, non-targeted screening of illegal additives in complex matrices like food and dietary supplements, Ultra-High Performance Liquid Chromatography coupled with Quadrupole/Orbitrap Mass Spectrometry (UHPLC-Q/Orbitrap MS) is a powerful tool. patsnap.compatsnap.com This high-resolution mass spectrometry (HRMS) technique allows for the detection and identification of a wide range of compounds without the need for reference standards for every potential adulterant.

The workflow involves separating compounds using a UHPLC system and detecting them with a Q-Orbitrap mass spectrometer operating in full scan and data-dependent MS/MS (ddMS2) mode. thermofisher.com This provides accurate mass measurements for both precursor and fragment ions, enabling confident identification of known and unknown compounds by searching against a high-resolution mass spectral database. patsnap.compatsnap.com

A key advantage is the ability to perform retrospective analysis of the data for newly identified threats. Furthermore, strategies like using common fragment ions (e.g., m/z 125.0153, 139.0309, and 153.0460 for sibutramine and its analogs) can help in the non-targeted screening for structurally similar compounds. thermofisher.com This approach provides robust technical support for regulatory authorities in identifying illegally added substances. patsnap.com

High-Performance Thin-Layer Chromatography (HPTLC) Applications in Research Sample Screening

Spectrophotometric and Electrochemical Methods for Sibutramine Analysis

While chromatographic techniques are dominant, spectrophotometric methods offer simpler and more accessible alternatives for certain applications.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of sibutramine in pharmaceutical preparations like capsules. researchgate.netlatamjpharm.org The method is based on the principle that sibutramine hydrochloride possesses a chromophore group, specifically a benzene (B151609) chloride ring, which absorbs UV radiation in the 200-400 nm range. uad.ac.idunism.ac.id

The analysis is typically performed by measuring the absorbance of a sibutramine solution at its maximum absorption wavelength (λmax), which is around 223-224 nm in solvents like methanol or water. researchgate.net The concentration of sibutramine is then determined from a calibration curve prepared using standard solutions. rasayanjournal.co.in

Validation studies have shown that UV spectrophotometric methods can be linear, accurate, and precise for their intended purpose. latamjpharm.org For example, one validated method in an aqueous solution demonstrated linearity from 5.0 to 30.0 µg mL–1 with a correlation coefficient of 0.9997. latamjpharm.org The accuracy was reported to be between 99.1% and 102.2%. latamjpharm.org While not as selective as chromatographic methods, UV-Vis spectrophotometry is adequate for the quantitative determination of sibutramine in finished pharmaceutical dosage forms where interference from excipients is minimal. researchgate.netlatamjpharm.org

Potentiometric and Electrochemical Sensor Development for Research Purposes

The development of potentiometric and electrochemical sensors offers a rapid, cost-effective, and sensitive alternative to traditional chromatographic methods for the determination of sibutramine in research settings. These sensors are based on measuring the potential or current changes that occur when the sensor interacts with the target analyte.

Potentiometric Sensors: Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been fabricated for sibutramine analysis. medmedchem.com These sensors measure the potential difference between a sensing electrode and a reference electrode. medmedchem.com A common approach involves creating a poly(vinyl chloride) (PVC) matrix membrane that incorporates an ion-association complex of sibutramine as the electroactive material. researchgate.net For instance, a sensor using sibutramine-phosphotungstate (SBT-PTA) as the ion-pair complex plasticized with dioctyl phthalate (B1215562) has been developed. researchgate.net Another study utilized the ion association complex formed between sibutramine hydrochloride and sodium tetraphenylborate (B1193919) as the electroactive substance.

These electrodes typically exhibit a Nernstian response, where the potential changes linearly with the logarithm of the analyte concentration over a specific range. researchgate.net Research has demonstrated a Nernstian response of 59.54 mV per concentration decade for a SBT-PTA based electrode over a concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻² M, with a detection limit of 7.94 × 10⁻⁶ M. researchgate.net Similarly, a sensor using a sibutramine-sodium tetraphenylborate complex showed a linear response from 1.0×10⁻⁶ to 1.0×10⁻¹ mol·L⁻¹ with a detection limit of 5.62×10⁻⁷ mol·L⁻¹. The performance of these sensors is characterized by their response time, lifespan, and selectivity against potential interfering substances. researchgate.net

Electrochemical Sensors: Electrochemical sensors that rely on voltammetric techniques have also been explored. A novel sensor was developed using a graphene-modified molecularly imprinted polymer on a glassy carbon electrode (MIP/RGO-GCE). researchgate.net This sensor was created by electropolymerizing o-phenylenediamine (B120857) in the presence of sibutramine, which acts as a template molecule. researchgate.net This imprinting process creates specific recognition sites for sibutramine, enhancing selectivity. researchgate.net

Another approach utilized a porous graphene ink modified glassy carbon electrode (PGr-ink/GCE) for sibutramine detection via square-wave adsorptive stripping voltammetry (SWAdSV). researchgate.net This sensor demonstrated a significantly higher sensitivity compared to a bare glassy carbon electrode. researchgate.net The performance of these electrochemical sensors is evaluated based on their linear range, detection limit, sensitivity, and stability. researchgate.net They have been successfully applied to analyze spiked human urine and serum samples, showing good agreement with reference HPLC methods. researchgate.net

Table 1: Performance Characteristics of Developed Sibutramine Sensors

Sensor Type Electroactive Material/Modifier Technique Linear Range Limit of Detection (LOD) Key Findings Reference
Potentiometric ISE Sibutramine-phosphotungstate (SBT-PTA) in PVC Potentiometry 1.0 × 10⁻⁵ - 1.0 × 10⁻² M 7.94 × 10⁻⁶ M Exhibited a Nernstian response of 59.54 mV/decade; successfully used for batch and flow injection analysis. researchgate.net
Potentiometric Sensor Sibutramine-sodium tetraphenylborate in PVC Potentiometry 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ mol·L⁻¹ 5.62 × 10⁻⁷ mol·L⁻¹ Showed good recovery (97.3%-100.2%) in pharmaceutical samples.
Electrochemical Sensor Molecularly Imprinted Polymer/Reduced Graphene Oxide (MIP/RGO-GCE) Voltammetry 0.05 - 20 μM 0.02 μM High sensitivity and selectivity; successfully tested in spiked human urine and serum. researchgate.net
Electrochemical Sensor Porous Graphene Ink/Glassy Carbon Electrode (PGr-ink/GCE) SWAdSV 0.015 - 50 μg mL⁻¹ 5 ng mL⁻¹ Sensitivity was 4 times higher than the bare GCE; suitable for detecting illegal components in slimming products. researchgate.net

Advanced Sample Preparation and Extraction Techniques for Diverse Research Matrices

The accurate quantification of sibutramine in diverse and often complex matrices, such as dietary supplements and biological fluids, necessitates robust and efficient sample preparation and extraction techniques. The primary goals of these procedures are to isolate sibutramine from interfering matrix components, preconcentrate the analyte, and ensure compatibility with the subsequent analytical instrument. researchgate.netresearchgate.net

Extraction from Solid Matrices (e.g., Dietary Supplements): For solid samples like capsules or tablets, the initial step typically involves grinding and homogenization to ensure sample uniformity. mdpi.comnih.gov

Ultrasonic-Assisted Extraction (UAE): This is a widely used technique where the homogenized sample powder is suspended in a suitable solvent and subjected to ultrasonic waves. mdpi.comingentaconnect.commyfoodresearch.com The cavitation effect of ultrasound facilitates the penetration of the solvent into the sample matrix, enhancing extraction efficiency. Methanol is frequently chosen as the extraction solvent due to the high solubility of sibutramine and its effectiveness in extracting the analyte from various matrices, including hard capsules, soft capsules, and teabags. mdpi.commyfoodresearch.comscispace.com Studies have optimized parameters such as solvent type, solvent volume, and sonication time to maximize recovery. myfoodresearch.com For example, one study found that a 10-minute sonication period was optimal, with yields decreasing thereafter. myfoodresearch.com

Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used to separate sibutramine from complex herbal extracts. researchgate.netingentaconnect.comuctm.edu After an initial solvent extraction, the solution is passed through an SPE cartridge, commonly a C18 column. ingentaconnect.com The column is conditioned, the sample is loaded, and then interfering compounds are washed away with a solvent like methanol. Sibutramine is subsequently eluted using a different solvent, such as chloroform. ingentaconnect.com This method provides superior sample cleanup, which is crucial for sensitive analysis. researchgate.net

Extraction from Liquid and Biological Matrices: For liquid samples or extracts, further cleanup is often required.

Liquid-Liquid Extraction (LLE): LLE is employed to further purify the sample extract. nih.gov A two-step LLE protocol has been developed where an organic solvent is first used to extract sibutramine, followed by a second extraction with an inorganic acid solution (e.g., 3.0% diluted phosphate solution) to transfer the analyte into the aqueous phase, leaving organic-soluble interferences behind. nih.gov

Homogeneous Liquid-Liquid Extraction (LLE): This technique has been applied for sample cleanup, where the sample is washed with acetonitrile and aqueous ammonia, and sodium chloride is added to induce phase separation. myfoodresearch.com The resulting upper layer containing the analyte can be further processed. myfoodresearch.com

Advanced Materials for Cleanup: In some research, advanced materials are used for sample cleanup. Graphitized carbon black (GCB) has been used as an adsorbent to remove impurities from methanol extracts before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com

The choice of extraction method depends on the complexity of the matrix, the required level of cleanliness, and the analytical technique to be used. For instance, methods coupled with mass spectrometry often require more rigorous cleanup procedures like SPE to minimize matrix effects. researchgate.netresearchgate.net

Table 2: Comparison of Extraction Solvents and Techniques for Sibutramine

Technique Matrix Solvent/Material Key Optimization/Finding Reference
Ultrasonic-Assisted Extraction (UAE) Dietary Supplements Methanol, Ethanol (B145695), Acetonitrile Methanol showed the highest extraction efficiency compared to ethanol and acetonitrile. An optimal extraction time of 10 minutes was identified. myfoodresearch.com
UAE & Filtration Dietary Supplements Methanol Samples were dissolved in methanol, sonicated for 30 minutes, and filtered through a 0.45 μm syringe filter. mdpi.com
Solid-Phase Extraction (SPE) Herbal Dietary Supplements C18 SPE column, Methanol (wash), Chloroform (elution) SPE was effective in separating sibutramine from interfering herbal compounds. ingentaconnect.comuctm.edu
Liquid-Liquid Extraction (LLE) Organic Solvent Extract 3.0% Diluted Phosphate Solution LLE with a phosphate solution effectively partitioned sibutramine into the aqueous phase, with partition coefficients peaking around a 3.0% concentration. nih.gov
Cleanup with Adsorbent Dietary Supplements (Hard/soft capsules, teabags) Methanol (extraction), Graphitized Carbon Black (GCB) (cleanup) Methanol was the most efficient extraction solvent. GCB was used to remove impurities from the extract prior to LC-MS/MS analysis. scispace.com

Validation Parameters for Analytical Methods in Academic Research Settings

To ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, it must be thoroughly validated. In academic research for the quantification of sibutramine, method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comijrpc.com The key validation parameters addressed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. mdpi.comrsc.org

Specificity/Selectivity: This parameter is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijrpc.com In HPLC methods, specificity is often demonstrated by comparing the chromatograms of blank samples, standard solutions, and sample solutions to ensure there are no interfering peaks at the retention time of sibutramine. ijrpc.comrsc.org Stress testing (e.g., acidic, alkaline, oxidative degradation) can also be performed to prove that the method can separate sibutramine from its degradation products. ijrpc.com

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. It is evaluated by analyzing a series of standard solutions at different concentrations. foliamedica.bg The results are typically expressed by the correlation coefficient (r) or coefficient of determination (R²) of the calibration curve, with values close to 0.999 indicating good linearity. ijrpc.comijisrt.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of pure sibutramine standard is spiked into a blank matrix. mdpi.com The percentage recovery is then calculated. Accuracy is assessed at multiple concentration levels (e.g., low, medium, and high). mdpi.com

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Intra-day precision (Repeatability): Assesses the precision under the same operating conditions over a short interval of time. mdpi.com

Inter-day precision (Intermediate Precision): Assesses the precision on different days, with different analysts, or on different equipment. ijisrt.com Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). ijrpc.comstifera.ac.id

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrpc.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijrpc.com These values are crucial for determining the sensitivity of the method and are often calculated based on the standard deviation of the response and the slope of the calibration curve. foliamedica.bg

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mdpi.comijisrt.com This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, flow rate, and column temperature may be varied. rsc.orgijisrt.com

Table 3: Summary of Validation Parameters from Different Analytical Methodologies for Sibutramine

Method Linearity Range LOD LOQ Accuracy (% Recovery) Precision (%RSD) Reference
GC-MS Not specified, but tested at 1, 10, 20 µg/mL 0.181 µg/mL 0.5488 µg/mL 100.10 - 102.71% < 2.99% mdpi.com
HPLC 20 - 60 µg/mL 0.04 µg/mL 0.12 µg/mL 99 - 101% 1.4% (method), 0.4% (system) ijrpc.com
RP-HPLC 4.5 - 19.5 mg L⁻¹ 0.666 mg L⁻¹ 2.018 mg L⁻¹ Not specified Not specified rsc.org
UV-Vis Spectrophotometry Not specified 2.406 ppm 7.291 ppm 98.92% 0.446% stifera.ac.id
RP-HPLC (QbD) 10 - 50 µg/mL 0.081 µg/mL 0.172 µg/mL Not specified Intra-day & Inter-day RSD < 2% ijisrt.com
HPTLC 0.250 - 1.250 µg/band 0.0765 µg/band 0.2318 µg/band 99.91 - 103.28% < 3.14% foliamedica.bgfoliamedica.bg
HPLC-PDA 1.0 - 80 µg/mL 0.33 µg/mL 1 µg/mL 91.87 - 96.46% Not specified myfoodresearch.com

Computational and Structural Biology Studies

Pharmacophore Modeling and Ligand-Based Drug Design for Sibutramine (B127822) Analogs

Ligand-based drug design is particularly valuable when the three-dimensional structure of the target protein is not fully resolved, as is the case for human monoamine transporters. wikipedia.orgresearchgate.net This approach relies on the principle that molecules with similar biological activity often share common structural and chemical features, known as a pharmacophore.

Pharmacophore models for monoamine transporter inhibitors are developed by analyzing the conformational properties of a series of active compounds. biorxiv.orgwikipedia.org For inhibitors related to sibutramine, which acts on SERT, NET, and DAT, the key pharmacophoric features are hypothesized based on models for other transporter ligands like cocaine and phenyltropanes. These models generally recognize several critical interaction points:

A cationic amine center: This feature, typically a protonated nitrogen atom, forms a crucial ionic or hydrogen-bonding interaction with an acidic residue in the transporter's binding site, such as a conserved aspartate residue (e.g., D98 in hSERT). wikipedia.orgnih.govfrontiersin.org

Aromatic/hydrophobic group: An aromatic ring, like the chlorophenyl group in sibutramine, engages in hydrophobic interactions within a lipophilic pocket of the binding site. wikipedia.org

These features collectively define the spatial arrangement required for a molecule to effectively block the transporter, preventing the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862).

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comcreative-biostructure.com This cost-effective approach narrows down the candidates for experimental testing. creative-biostructure.com Methodologies relevant to sibutramine analog discovery include:

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule, like sibutramine, as a template. It involves searching for compounds in a database that have a similar 2D structure or 3D shape and pharmacophoric features. creative-biostructure.com Quantitative Structure-Activity Relationship (QSAR) models can also be established to predict the activity of new compounds. biorxiv.orgcreative-biostructure.com

Structure-Based Virtual Screening (SBVS): When a 3D structure of the target transporter is available (often a homology model based on a related protein like the bacterial leucine (B10760876) transporter, LeuT), molecular docking can be used. nih.govmdpi.comfrontiersin.org This technique predicts how a ligand fits into the binding site of the transporter and estimates the binding affinity using a scoring function. mdpi.comunair.ac.id The process can be refined by incorporating pharmacophore models and molecular dynamics simulations to account for target flexibility. creative-biostructure.com

Novel Data-Driven Approaches: Methods like BEAR (Bioactive compound Enrichment by Assay Repositioning) utilize large-scale bioactivity data without needing structural information on the ligand or target. nih.gov Such techniques can identify structurally diverse candidates, offering pathways to novel scaffolds. nih.gov

These screening funnels begin with millions of compounds and progressively filter them, leading to a manageable number of high-priority "hits" for synthesis and biological evaluation. mdpi.comcreative-biostructure.com

Identification of Key Pharmacophoric Features for Transporter Interaction

Molecular Docking and Receptor-Ligand Interaction Analysis

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein. unair.ac.idjddtonline.info For sibutramine, this provides insights into its interactions with monoamine transporters at an atomic level.

Sibutramine and its active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), function by inhibiting SERT, NET, and DAT. wikipedia.org Docking studies, often using homology models of these transporters, predict that these inhibitors bind at the central substrate-binding site (S1). nih.govfrontiersin.org This site is located within the transmembrane domain of the transporter. frontiersin.org

Key predicted interactions include:

The protonated amine of sibutramine's metabolites forms a salt bridge with a critical aspartate residue (e.g., Asp98 in hSERT). nih.govfrontiersin.org

The 4-chlorophenyl ring projects into a hydrophobic sub-pocket (subsite B or C) of the binding cavity, forming favorable interactions with aromatic and aliphatic residues. nih.gov

Recent studies have also identified an allosteric "S2" binding site in the extracellular vestibule of transporters, which could be a target for novel modulators. frontiersin.org While conventional inhibitors like sibutramine's metabolites are thought to act competitively at the S1 site, understanding allosteric sites opens new avenues for drug design. frontiersin.org

Structure-Activity Relationship (SAR) studies analyze how chemical structure modifications affect a compound's biological activity, guiding the optimization of lead compounds. scielo.org.mxmdpi.comnih.gov For sibutramine, SAR insights are primarily derived from its main metabolites and known analogs.

The key findings from SAR studies on sibutramine derivatives are:

N-Demethylation: The primary (M1) and secondary (M2) amine metabolites of sibutramine are significantly more potent as monoamine reuptake inhibitors than the parent drug, sibutramine, which is effectively a prodrug. wikipedia.org

Stereochemistry: The (R)-enantiomers of the active metabolites exhibit substantially stronger anorectic effects than their (S)-enantiomer counterparts. wikipedia.org

Aromatic Substitution: Analogs such as chlorosibutramine, where the chlorophenyl group is altered, have been identified, indicating that modifications to this part of the molecule are possible while retaining activity. researchgate.net The discovery of benzylsibutramine suggests that replacing the isobutyl group is also tolerated. researchgate.net

CompoundModification from SibutramineRelative Potency/Activity
SibutramineParent Compound (Tertiary Amine)Prodrug, lower potency
Desmethylsibutramine (M1)N-demethylation (Secondary Amine)Higher potency than sibutramine
Didesmethylsibutramine (M2)N,N-didesmethylated (Primary Amine)Higher potency than sibutramine
(R)-enantiomers of M1/M2Specific stereoisomerSignificantly more active than (S)-enantiomers
(S)-enantiomers of M1/M2Specific stereoisomerLess active

Binding Mode Predictions for Monoamine Transporters and Receptors

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic nature of molecules over time. mdpi.comnih.gov These simulations are essential for understanding the conformational flexibility of both the ligand and its target protein, which is a critical aspect of molecular recognition. mdpi.commdpi.com

For sibutramine and its interactions with monoamine transporters, MD simulations are used to:

Explore Conformational Space: MD simulations can reveal the range of shapes (conformations) that sibutramine and its analogs can adopt. This is crucial because the molecule must adopt a specific conformation to fit into the transporter's binding site. Enhanced sampling techniques, such as replica-exchange MD, are often employed to overcome energy barriers and explore the conformational landscape more efficiently. biorxiv.org

Analyze Binding Stability: Once a ligand is docked to its target, MD simulations can assess the stability of the predicted binding pose. By simulating the complex in a dynamic, solvated environment, researchers can verify if the key interactions are maintained over time. nih.gov

Model Transporter Dynamics: The process of neurotransmitter transport involves large-scale conformational changes in the transporter protein (e.g., transitioning between outward-open, occluded, and inward-open states). frontiersin.org MD simulations are uniquely suited to study these dynamic events, revealing how inhibitors like sibutramine can stabilize a particular conformation, thereby blocking the transport cycle. frontiersin.orgfrontiersin.org This provides a deeper understanding of the mechanism of inhibition beyond a static binding picture.

By combining docking with MD simulations, scientists can generate a more accurate and dynamic model of the sibutramine-transporter interaction, guiding the design of next-generation inhibitors with improved properties. nih.gov

Protein-Ligand Complex Stability Investigations

The stability of the complex formed between a ligand and its protein target is a critical determinant of the ligand's efficacy and duration of action. In the context of sibutramine and its active metabolites, computational methods such as molecular dynamics (MD) simulations and binding free energy calculations are pivotal in investigating the stability of their interactions with monoamine transporters, namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT).

Molecular dynamics simulations provide atomic-level insights into the dynamic behavior of the protein-ligand complex over time. researchgate.netnih.gov These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between sibutramine's metabolites and amino acid residues within the transporter's binding pocket. researchgate.net By tracking the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms, researchers can assess the structural stability and flexibility of the complex. researchgate.net A stable complex is often characterized by a low and converging RMSD value over the simulation period, indicating that the ligand remains securely bound in a specific orientation. nih.gov

Binding free energy calculations, often performed as a post-processing step on MD simulation trajectories using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offer a quantitative estimate of the binding affinity. nih.govresearchgate.net These calculations dissect the total binding energy into various components, such as van der Waals forces, electrostatic interactions, and solvation energies, providing a deeper understanding of the driving forces behind the binding. nih.gov For instance, studies on similar protein-ligand systems have used MM/PBSA to compare the binding energies of different compounds, correlating these computational predictions with experimentally determined potencies. nih.govresearchgate.net

Experimental binding affinity data, expressed as inhibition constants (Kᵢ), corroborate the findings from computational stability investigations. Sibutramine itself is a prodrug with relatively low affinity for the monoamine transporters. wikipedia.orgnih.gov Its pharmacological activity is primarily due to its more potent secondary (M1; desmethylsibutramine) and primary (M2; didesmethylsibutramine) amine metabolites. wikipedia.orgnih.gov These metabolites exhibit significantly higher affinity, and thus form more stable complexes, with SERT and NET. wikipedia.org The enantiomers of these metabolites also show differential potencies. wikipedia.org

Binding Affinity (Kᵢ, nM) of Sibutramine and its Metabolites for Monoamine Transporters. wikipedia.org
CompoundSERTNETDAT
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine (M1)152049
(R)-Desmethylsibutramine44412
(S)-Desmethylsibutramine9,200870180
Didesmethylsibutramine (M2)201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Conformational Changes in Transporters upon Sibutramine Binding

Monoamine transporters like SERT, NET, and DAT belong to the neurotransmitter-sodium-symporter (NSS) family. nih.gov Their function is governed by a mechanism known as alternating access, which involves significant conformational changes to move neurotransmitters across the cell membrane. mdpi.com The transporter cycles between an outward-facing state (open to the synapse), an occluded state (substrate bound but inaccessible from either side), and an inward-facing state (open to the cytoplasm). nih.govmdpi.com

Reuptake inhibitors, including the active metabolites of sibutramine, are thought to exert their effects by binding to the transporter and stabilizing a specific conformation, thereby preventing the completion of the transport cycle. nih.govmdpi.com Computational and structural studies on the bacterial homolog, LeuT, as well as on SERT and DAT, have provided crucial insights into this process. nih.govmdpi.com Crystal structures of LeuT in complex with antidepressants have shown that these inhibitor molecules bind in the substrate pathway and lock the transporter in an outward-facing conformation by preventing the movement of key gating residues. nih.gov

This binding prevents the transporter from transitioning to the inward-facing state, effectively blocking the reuptake of the neurotransmitter from the synaptic cleft. nih.gov Molecular dynamics simulations are instrumental in visualizing these functional motions and understanding how ligand binding alters the conformational landscape of the transporter. nih.gov These simulations can capture the transition between different states and reveal how an inhibitor like sibutramine or its metabolites can arrest the transporter in a non-productive conformation. nih.gov For example, studies on SERT have shown that inhibitor binding stabilizes an outward-open and inward-closed state. mdpi.com While high-resolution crystal structures of sibutramine bound to human monoamine transporters are not available, it is inferred from studies on homologous proteins and other inhibitors that its active metabolites likely bind to the central substrate-binding site (S1), sterically occluding the transporter and stabilizing it in an outward-facing state. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comspu.edu.sy The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. spu.edu.sy These models are valuable for predicting the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and selective molecules. jocpr.comnih.gov

In the context of sibutramine and its analogues, QSAR studies aim to identify the key molecular descriptors that determine their inhibitory potency at SERT, NET, and DAT. nih.gov The process involves several steps:

Data Set Assembly : A series of compounds with known biological activities (e.g., Kᵢ or IC₅₀ values for transporter inhibition) is compiled. nih.gov

Descriptor Calculation : For each compound, a variety of physicochemical, electronic, and steric descriptors are calculated. These can include properties like LogP (hydrophobicity), molar refractivity (a measure of volume), and Hammett constants (describing electronic effects of substituents). srmist.edu.in

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development. nih.gov

Future Directions in Sibutramine Maleate Research

Elucidation of Residual Uncharacterized Metabolic Pathways and Minor Metabolites

The primary metabolic pathway of sibutramine (B127822) is well-documented, occurring principally in the liver via the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comfda.gov This process involves N-demethylation to form two pharmacologically active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). drugbank.comfda.gov These active metabolites are subsequently metabolized through hydroxylation and conjugation into inactive metabolites, M5 and M6, which are then excreted. fda.gov

However, research indicates the existence of additional, less-characterized metabolic pathways. Studies on the stereoselective metabolism of sibutramine have revealed that the metabolic profile can differ significantly depending on the enantiomeric form. nih.govresearchgate.net While incubation of R-sibutramine in rat hepatocytes primarily yields the expected M1 and M2 metabolites, the incubation of S-sibutramine or the racemic mixture results in the formation of four major metabolites and several minor ones. nih.govresearchgate.net These findings suggest that the S-enantiomer undergoes more complex biotransformation, leading to metabolites that are not yet fully identified or characterized.

Table 1: Known and Potential Metabolites of Sibutramine

Metabolite Name Status Metabolic Pathway Precursor
M1 Mono-desmethylsibutramine Active N-demethylation via CYP3A4 Sibutramine
M2 Di-desmethylsibutramine Active N-demethylation via CYP3A4 M1
M5 Inactive hydroxylated/conjugated metabolite Inactive Hydroxylation & Conjugation M1/M2
M6 Inactive hydroxylated/conjugated metabolite Inactive Hydroxylation & Conjugation M1/M2
M3, M4 Uncharacterized major metabolites Uncharacterized Formed from S-sibutramine S-Sibutramine
- Uncharacterized minor metabolites Uncharacterized Formed from S-sibutramine S-Sibutramine

Data sourced from multiple studies. drugbank.comfda.govnih.govresearchgate.net

Advanced Structural Studies of Transporter-Sibutramine Interactions using Cryo-EM or X-ray Crystallography

Sibutramine exerts its primary pharmacological effect by inhibiting the reuptake of monoamine neurotransmitters. nih.gov Its active metabolites, M1 and M2, are potent inhibitors of the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), and to a lesser extent, the dopamine (B1211576) transporter (DAT). drugbank.comfda.gov By blocking these transporters, sibutramine increases the synaptic concentration of norepinephrine and serotonin, which is believed to mediate its therapeutic action. drugbank.comnih.gov

Despite this knowledge, the precise molecular interactions between sibutramine's metabolites and the monoamine transporters remain poorly understood at an atomic level. This is largely due to the historical difficulty in obtaining high-resolution crystal structures of transmembrane proteins like SERT, NET, and DAT. researchgate.net While computational methods like homology modeling and pharmacophore modeling have provided valuable hypotheses, they lack the definitive detail of empirical structural data. researchgate.net

The advent and refinement of cryogenic electron microscopy (Cryo-EM) and continued advances in X-ray crystallography present a significant opportunity to overcome this limitation. Future research should aim to determine the high-resolution structures of SERT, NET, and DAT in complex with sibutramine or its active metabolites (M1 and M2). Such studies would:

Reveal the specific binding pocket and key amino acid residues involved in the interaction.

Explain the molecular basis for the differential affinity of the metabolites for the three transporters.

Provide a precise structural template for the rational, structure-based design of new analogs with improved selectivity and pharmacological profiles.

Understanding these interactions at a structural level is a critical step toward designing more targeted therapeutics.

Exploration of Stereoselective Pharmacological Profiles and Their Differential Biological Effects in Preclinical Models

Sibutramine is a chiral molecule and has been marketed as a racemic mixture of its R(+) and S(-) enantiomers. ijpp.com Emerging research has demonstrated significant stereoselectivity in both the pharmacokinetics and pharmacodynamics of sibutramine and its metabolites. nih.govnih.gov

Preclinical studies have shown that the R-enantiomers of the active metabolites, (R)-desmethylsibutramine and (R)-didesmethylsibutramine, possess significantly greater anorexic effects compared to their corresponding S-enantiomers and the parent racemic sibutramine. nih.gov Furthermore, the pharmacokinetic profiles of the enantiomers differ considerably. In rat hepatocyte cultures, R-sibutramine is metabolized cleanly into M1 and M2, whereas S-sibutramine produces a more complex array of metabolites. nih.govresearchgate.net This suggests that the R-enantiomer may have a more predictable and potentially advantageous pharmacokinetic profile. nih.govijpp.com

Future preclinical research should systematically investigate the differential biological effects of the individual enantiomers of sibutramine and its primary metabolites. This would involve head-to-head comparisons in animal models to assess not only their primary anorexic activity but also their effects on other physiological parameters. Such studies could clarify whether a single enantiomer (e.g., R-sibutramine) or an enantiomer of a metabolite could offer a similar or enhanced therapeutic effect. nih.gov The results could guide the development of an enantiopure version of the drug.

Table 2: Comparative Properties of Sibutramine Enantiomers and Metabolites

Compound Anorexic Effect Potency Metabolic Profile Key Finding
(R)-desmethylsibutramine High - More potent than (S)-enantiomer and racemic sibutramine. nih.gov
(S)-desmethylsibutramine Lower - Less potent anorexic effects. nih.gov
(R)-didesmethylsibutramine High - More potent than (S)-enantiomer and racemic sibutramine. nih.gov
(S)-didesmethylsibutramine Lower - Less potent anorexic effects. nih.gov
R-Sibutramine - Simpler (yields M1, M2) Considered to have a more advantageous pharmacokinetic standpoint. nih.govijpp.com
S-Sibutramine - More Complex (yields M1, M2, M3, M4, and other minor metabolites) Produces more major and minor metabolites compared to R-sibutramine. nih.gov

Data compiled from preclinical studies in rats. nih.govijpp.comnih.gov

Development of Novel Analogs with Tailored Monoamine Transporter Selectivity

By modifying the core structure of sibutramine, it may be possible to develop analogs with:

Enhanced selectivity for SERT and NET over DAT.

Altered ratios of SERT versus NET inhibition to fine-tune the pharmacological effect.

Improved metabolic stability to reduce the formation of multiple metabolites.

Structure-activity relationship (SAR) studies, guided by the advanced structural data discussed in section 8.2, would be instrumental in this process. rsc.org The development of next-generation compounds requires a deep understanding of how specific structural modifications influence binding affinity and functional activity at each transporter. This approach could lead to new therapeutics with an optimized balance of efficacy and a more focused mechanism of action.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Pharmacological Investigations

Modern "omics" technologies offer powerful, unbiased approaches to explore the global biological effects of a pharmacological agent, moving beyond a single target to a systems-level understanding. mdpi.comworldscholarsreview.org Applying these technologies in preclinical investigations of sibutramine could yield significant new insights.

Proteomics: This technology can be used to quantify large-scale changes in protein expression and post-translational modifications in response to sibutramine treatment. In preclinical models, proteomic analysis of relevant brain regions or peripheral tissues could identify downstream signaling pathways and protein networks affected by sibutramine that are not immediately obvious from its known monoamine transporter targets. This could uncover novel mechanisms contributing to its pharmacological effects. mdpi.com

Metabolomics: This involves the comprehensive study of metabolites within a biological system. mdpi.com Metabolomic profiling of plasma, urine, or tissue samples from preclinical models treated with sibutramine would provide a detailed snapshot of the metabolic perturbations it induces. This could help to further characterize its impact on energy metabolism and identify novel biomarkers related to its action. mdpi.com

Pharmacogenomics: This "omics" field has already been applied to sibutramine, with studies exploring how genetic variations in targets like the serotonin transporter or adrenergic receptors can influence an individual's response. nih.gov Future studies could expand this to a genome-wide association study (GWAS) approach to identify novel genetic markers that predict pharmacological response in preclinical models, paving the way for more personalized therapeutic strategies. worldscholarsreview.org

Integrating data from these different omics platforms (a multi-omics approach) could provide a holistic view of sibutramine's biological impact, revealing new mechanisms, identifying biomarkers, and guiding the development of more effective and targeted future therapies. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying sibutramine maleate in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, as per USP monographs. Key parameters include:

  • Mobile phase : Optimized buffer solutions (e.g., phosphate buffer at pH 3.0) and organic modifiers (e.g., acetonitrile).
  • Column : C18 reversed-phase columns for separation.
  • Validation : Follow ICH guidelines for linearity (r² ≥0.995), precision (RSD <2%), and accuracy (recovery 98–102%) .
    • Data Interpretation : Ensure resolution between this compound and degradation products (e.g., maleic acid) exceeds 2.0 .

Q. How should researchers document synthetic pathways for this compound to ensure reproducibility?

  • Experimental Design :

  • Step 1 : Describe stoichiometric ratios of sibutramine base and maleic acid for salt formation.
  • Step 2 : Include purification methods (e.g., recrystallization solvents, drying temperatures).
  • Step 3 : Validate identity via FT-IR (e.g., maleate carboxyl peaks at 1700–1650 cm⁻¹) and elemental analysis (±0.3% theoretical vs. observed) .
    • Reporting Standards : Limit main text to critical steps; detailed protocols (e.g., reaction times, yields) should be in supplementary materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Exposure Control : Use fume hoods during synthesis; avoid skin contact (irritant properties noted in SDS) .
  • First Aid : Immediate eye irrigation with water for 15 minutes upon contact .
    • Waste Disposal : Neutralize maleate salts with alkaline solutions before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize chiral separation of sibutramine enantiomers using capillary electrochromatography (CEC)?

  • Method Development :

  • Buffer Optimization : Use Tris-H₃PO₄ (25 mM, pH 2.0–3.0) to modulate electroosmotic flow (EOF) .
  • Chiral Selectors : Add β-cyclodextrin (5.0 mM) to the background electrolyte (BGE) to enhance enantiomeric resolution (R >1.5) .
    • Data Table :
pHβ-CD Conc. (mM)Resolution (R)
2.05.01.8
2.55.02.1
3.05.01.5
Source: Adapted from

Q. What strategies address contradictions in pharmacological data between this compound and its hydrochloride form?

  • Comparative Analysis :

  • Bioavailability Studies : Compare dissolution profiles in simulated gastric fluid (pH 1.2) using USP Apparatus II (50 rpm, 37°C) .
  • Receptor Binding Assays : Quantify affinity differences via radioligand displacement (e.g., serotonin transporter IC₅₀ values) .
    • Systematic Review : Apply PICOS framework to integrate heterogeneous datasets (e.g., exclude studies with non-standardized dosing) .

Q. How should stability studies for this compound be designed to comply with regulatory guidelines?

  • ICH Compliance :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
  • Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life .
    • Analytical Challenges : Monitor maleic acid content (26.0–27.5% per USP limits) to ensure salt integrity .

Q. What computational approaches predict interactions between this compound and metabolic enzymes (e.g., CYP3A4)?

  • In Silico Modeling :

  • Docking Simulations : Use AutoDock Vina to estimate binding energies at CYP3A4 active sites.
  • MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (e.g., RMSD <2.0 Å) .
    • Validation : Cross-reference with in vitro microsomal assays to confirm inhibition constants (Kᵢ) .

Guidance for Data Reporting

  • Tables/Figures : Label with Roman numerals (e.g., Table I) and ensure self-explanatory captions .
  • Ethical Standards : Disclose conflicts of interest and cite primary literature (avoid secondary summaries) .
  • Critical Analysis : Discuss limitations (e.g., small sample sizes in pharmacokinetic studies) and suggest replication protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.